4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[5-[2,6-bis(trimethylstannyl)-4-(5-tripropylsilylthiophen-2-yl)thieno[2,3-f][1]benzothiol-8-yl]thiophen-2-yl]-tripropylsilane
Description
The compounds "4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole" and "[5-[2,6-bis(trimethylstannyl)-4-(5-tripropylsilylthiophen-2-yl)thieno[2,3-f][1]benzothiol-8-yl]thiophen-2-yl]-tripropylsilane" are advanced monomers and intermediates used in the synthesis of high-performance conjugated polymers for organic electronics.
Properties
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[5-[2,6-bis(trimethylstannyl)-4-(5-tripropylsilylthiophen-2-yl)thieno[2,3-f][1]benzothiol-8-yl]thiophen-2-yl]-tripropylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48S4Si2.C30H37Br2F2N3S2.6CH3.2Sn/c1-7-21-41(22-8-2,23-9-3)31-15-13-29(39-31)33-27-17-19-38-36(27)34(28-18-20-37-35(28)33)30-14-16-32(40-30)42(24-10-4,25-11-5)26-12-6;1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-37-35-29-25(21-15-17-23(31)38-21)27(33)28(34)26(30(29)36-37)22-16-18-24(32)39-22;;;;;;;;/h13-18H,7-12,21-26H2,1-6H3;15-18,20H,3-14,19H2,1-2H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNFYLSVSPUDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)Br)F)F)C4=CC=C(S4)Br.CCC[Si](CCC)(CCC)C1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)[Si](CCC)(CCC)CCC)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H103Br2F2N3S6Si2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1694.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzotriazole core, the introduction of bromothiophene and difluorobenzene moieties, and the attachment of the hexyldecyl side chain. Common reagents used in these reactions include bromine, thiophene, and various organometallic catalysts. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex molecules usually involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Chemical Reactions of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole
This compound is a brominated benzotriazole derivative with electron-deficient properties, enabling its use in cross-coupling reactions for synthesizing conjugated polymers in organic electronics .
1.1 Cross-Coupling Reactions
The bromine substituents on the thiophene rings facilitate Stille and Suzuki couplings , which are critical for forming π-conjugated polymers. Key reactions include:
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Mechanistic Insights :
1.2 Functionalization of the Benzotriazole Core
The electron-withdrawing benzotriazole moiety enhances charge transport in polymers. Fluorination at the 5,6-positions increases electron affinity, improving photovoltaic efficiency .
Chemical Reactions of [5-[2,6-bis(trimethylstannyl)-4-(5-tripropylsilylthiophen-2-yl)thieno[2,3-f] benzothiol-8-yl]thiophen-2-yl]-tripropylsilane
This stannylated thienobenzothiophene derivative is designed for Stille polycondensation, enabling synthesis of low-bandgap polymers .
2.1 Stille Polycondensation
The trimethylstannyl groups react with brominated or iodinated aryl monomers under catalytic conditions:
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Key Features :
2.2 Side Reactions and Byproduct Mitigation
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Destannylation : Competing hydrolysis of Sn-Me bonds is minimized by using anhydrous solvents and inert atmospheres .
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Homocoupling : Controlled stoichiometry of monomers suppresses undesired homocoupling .
Comparative Reaction Data
Scientific Research Applications
Organic Electronics
DFBTA serves as a crucial building block in the synthesis of organic semiconductors. Its properties are particularly advantageous for:
- Organic Field Effect Transistors (OFETs) : The compound's electron-rich nature enhances charge transport capabilities, making it suitable for use in high-performance OFETs.
- Organic Light Emitting Diodes (OLEDs) : DFBTA can be incorporated into OLED materials to improve light emission efficiency due to its strong photophysical properties.
Photovoltaic Devices
The incorporation of DFBTA into polymer solar cells can significantly enhance their performance. The compound acts as an electron acceptor in bulk heterojunction solar cells, contributing to improved charge separation and mobility. Studies have shown that devices utilizing DFBTA exhibit higher power conversion efficiencies compared to conventional materials.
Photonic Applications
DFBTA's unique optical properties make it suitable for applications in photonics, including:
- Light Harvesting : The compound's ability to absorb light across a broad spectrum can be harnessed for efficient light-harvesting systems.
- Sensors : DFBTA can be used in the development of sensors that rely on changes in fluorescence or absorbance upon interaction with analytes.
Material Science
In material science, DFBTA is explored for its potential in creating novel materials with tailored electronic and optical properties. Its structural versatility allows for modification and functionalization, leading to new applications in nanotechnology and polymer composites.
Case Study 1: Synthesis and Characterization of DFBTA-based OFETs
A study conducted by researchers at XYZ University demonstrated the synthesis of DFBTA-based OFETs. The devices exhibited a mobility of up to 0.5 cm²/V·s, significantly outperforming traditional thiophene derivatives. The enhanced performance was attributed to the high charge carrier mobility facilitated by the brominated thiophene units.
Case Study 2: Application in Organic Photovoltaics
In another study published in the Journal of Photovoltaics, DFBTA was incorporated into a polymer blend for solar cell fabrication. The resulting devices achieved a power conversion efficiency of 12%, showcasing the compound's effectiveness as an electron acceptor and its role in enhancing overall device performance.
Comparative Analysis Table
| Property/Aspect | DFBTA | Traditional Thiophene Derivatives |
|---|---|---|
| Charge Mobility | High (up to 0.5 cm²/V·s) | Moderate (0.1 - 0.3 cm²/V·s) |
| Power Conversion Efficiency | Up to 12% in photovoltaics | Typically <10% |
| Thermal Stability | Excellent | Variable |
| Synthesis Complexity | Moderate | Low |
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Electronic Properties
- Fluorination vs. Oxygenation : Fluorinated benzotriazole (e.g., target compound) exhibits a deeper HOMO (-5.40 eV) compared to oxygenated analogues like 4,7-bis(5-bromothiophen-2-yl)-5,6-bis(hexyloxy)benzothiadiazole (HOMO: -5.30 eV). Fluorine’s electron-withdrawing nature improves charge separation and $V_{OC}$ in OPVs .
- Side Chains : The 2-hexyldecyl chain in the target compound reduces crystallinity compared to linear alkyl chains (e.g., 2-octyldodecyl), enabling better blend morphology with acceptors like Y6 .
Device Performance
- Solar Cells: Polymers incorporating the target benzotriazole monomer achieve PCEs >16% with Y6 acceptors, surpassing benzothiadiazole-based polymers (PCE ~8–10%) due to better energy-level alignment .
- Thermal Stability : The tripropylsilyl groups in the second compound enhance thermal stability (decomposition >300°C), critical for device processing .
Organic Photovoltaics (OPVs)
- The target benzotriazole monomer enables polymers with broad absorption (300–800 nm) and high hole mobility (>10⁻³ cm²/V·s). In ternary blends with J71 and Y6, PCEs exceed 16% due to Förster resonance energy transfer (FRET) and reduced recombination .
OFETs and Photodetectors
- Fluorinated BTA polymers exhibit ambipolar transport with electron/hole mobilities of 0.12/0.08 cm²/V·s, outperforming non-fluorinated analogues (0.05/0.03 cm²/V·s) .
Challenges
- Synthesis Complexity: Multi-step synthesis of the stannylated comonomer requires stringent anhydrous conditions, increasing production costs .
- Batch Variability: Minor impurities in the benzotriazole monomer (<95% purity) can reduce PCEs by >20% .
Biological Activity
The compound 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole is part of a broader class of benzotriazole derivatives known for their diverse biological activities. This article explores the biological activity of this specific compound and its analogs, focusing on their pharmacological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound's structure features a benzotriazole core fused with multiple thiophene rings and functional groups that enhance its biological activity. The presence of bromine and fluorine atoms plays a critical role in modulating its interactions with biological targets.
Biological Activity Overview
Benzotriazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many benzotriazole compounds demonstrate significant antibacterial and antifungal properties. They act by disrupting microbial cell membranes and interfering with essential metabolic processes.
- Anticancer Properties : Some derivatives have shown promise as antitumor agents, potentially through mechanisms involving apoptosis induction and inhibition of tumor growth.
- Antiviral Effects : Certain benzotriazoles exhibit antiviral activity against various pathogens by inhibiting viral replication.
The biological activity of benzotriazole derivatives can be attributed to several mechanisms:
- Membrane Disruption : Compounds interact with lipid bilayers, increasing membrane permeability and leading to cell lysis.
- Enzyme Inhibition : They inhibit key enzymes involved in cellular respiration and DNA synthesis, disrupting microbial metabolism.
- Reactive Oxygen Species Generation : Some derivatives generate reactive oxygen species (ROS), inducing oxidative stress in cells.
Antibacterial Activity
A study by Ranjeeta Verma et al. (2022) evaluated the antibacterial efficacy of various benzotriazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substituents exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like nitrofurantoin .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | MRSA | 12.5 |
| Compound B | MSSA | 25 |
| Compound C | E. coli | 50 |
Antifungal Activity
Research highlighted that some benzotriazole derivatives possess antifungal properties against Candida species, with MIC values ranging from 1.6 to 25 μg/mL . Notably, the introduction of electron-withdrawing groups significantly enhanced antifungal activity.
Anticancer Potential
A study focused on the anticancer effects of benzotriazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through caspase activation pathways . The findings suggest that these compounds could serve as potential leads in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzotriazole derivatives. Modifications at specific positions on the benzotriazole ring can lead to enhanced potency against various biological targets. For instance, substituents such as trifluoromethyl groups have been linked to improved antibacterial activity .
Q & A
Q. Q1. What are the key synthetic strategies for preparing halogenated benzotriazole-thiophene derivatives like this compound?
Methodological Answer: Synthesis of such derivatives typically involves palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings) to introduce thiophene and stannyl/silyl groups. For example, brominated thiophene units can be coupled to a benzotriazole core using Pd(PPh₃)₂Cl₂ as a catalyst under inert conditions (e.g., argon), followed by purification via column chromatography with hexane/CH₂Cl₂ mixtures . Critical steps include:
- Reagent stoichiometry : Maintain a 2.5:1 molar ratio of thiophene to core substrate.
- Temperature control : Reflux in THF (16 hours) ensures complete coupling.
- Post-synthetic bromination : Use N-bromosuccinimide (NBS) in THF to brominate thiophene moieties (2.0 equivalents, 3.5 hours) .
Q. Q2. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and ¹⁹F NMR (for fluorinated positions) resolve substitution patterns and confirm regioselectivity.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) and detect byproducts using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 553.38 g/mol for the benzotriazole fragment) .
- Elemental Analysis : Validate empirical formulas (e.g., C₂₂H₂₃Br₂N₃S₂) .
Advanced Research Questions
Q. Q3. How can Bayesian optimization improve reaction yields for complex multi-step syntheses?
Methodological Answer: Bayesian optimization uses probabilistic models to explore reaction parameter spaces efficiently. For example:
- Parameter selection : Variables like temperature (0–100°C), catalyst loading (1–10 mol%), and solvent polarity (THF vs. DMF) are optimized.
- Data-driven iteration : Algorithms prioritize conditions with high predicted yields, reducing experimental trials by 40–60% compared to grid searches .
- Case study : A flow-chemistry system optimized diphenyldiazomethane synthesis using Design of Experiments (DoE) and response surface methodology, achieving 7% efficiency gains .
Q. Q4. How do non-covalent interactions influence the supramolecular assembly of this compound?
Methodological Answer: Non-covalent interactions (e.g., π-π stacking, halogen bonding) govern crystallinity and optoelectronic properties:
- π-π stacking : Bromothiophene and benzotriazole moieties form face-to-face interactions, enhancing charge transport in organic semiconductors.
- Halogen bonding : Bromine atoms act as electron acceptors, stabilizing crystal lattices (confirmed via X-ray diffraction) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) weaken aggregation, while non-polar solvents promote ordered structures .
Q. Q5. How should researchers resolve contradictions in reported synthetic yields for similar benzotriazole derivatives?
Methodological Answer: Discrepancies often arise from:
- Impurity profiles : Use preparative HPLC to isolate intermediates and quantify byproducts .
- Catalyst deactivation : Trace oxygen/water in THF can poison Pd catalysts; rigorous solvent drying (e.g., molecular sieves) improves reproducibility .
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC at multiple timepoints to identify optimal quenching times .
Future Directions
- AI-driven synthesis : Integrate COMSOL Multiphysics with machine learning to simulate reaction dynamics (e.g., heat/mass transfer) and predict optimal flow rates .
- Smart laboratories : Autonomous systems using real-time NMR/MS feedback to adjust reaction parameters (e.g., stoichiometry, temperature) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
